Ascorbyl Dipalmitate
Description
Contextualization within Ascorbic Acid Derivative Studies
L-Ascorbic acid, commonly known as Vitamin C, is a well-documented antioxidant. caldic.com However, its inherent instability and high water solubility present significant limitations for its application in various formulations. caldic.comdergipark.org.tr Ascorbic acid is susceptible to rapid oxidation, particularly when exposed to oxygen and light, which diminishes its efficacy. caldic.com To overcome these drawbacks, researchers have focused on the chemical modification of the ascorbic acid molecule, leading to the development of more stable and versatile derivatives. caldic.comgdch.de
One of the primary strategies for enhancing the stability and modifying the solubility of ascorbic acid is through esterification. This process involves reacting ascorbic acid with fatty acids to create ascorbyl esters. caldic.comevitachem.com L-Ascorbyl 2,6-Dipalmitate is a diester synthesized from ascorbic acid and two molecules of palmitic acid, a common saturated fatty acid. evitachem.com The attachment of these two palmitate groups at the 2 and 6 positions of the ascorbic acid backbone significantly increases the molecule's lipophilicity (fat-solubility). evitachem.comontosight.ai This enhanced lipophilic character not only improves its stability compared to the parent ascorbic acid but also distinguishes it from monoesters like ascorbyl palmitate, allowing for improved penetration into lipid-rich environments such as biological membranes. gdch.de
Table 1: Physicochemical Properties of L-Ascorbyl 2,6-Dipalmitate
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | [(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | nih.gov |
| Molecular Formula | C₃₈H₆₈O₈ | evitachem.comnih.govchemimpex.com |
| Molecular Weight | ~652.9 g/mol | evitachem.comnih.govchemimpex.com |
| CAS Number | 4218-81-9 | ontosight.ainih.govchemimpex.com |
| Appearance | White to light yellow crystalline powder | chemimpex.comtcichemicals.com |
| Melting Point | 112-116 °C | chemimpex.com |
| Optical Rotation | [α]20/D = +19 to +24° (c=0.8 in EtOH) | chemimpex.com |
Significance in Contemporary Chemical and Biological Research
The unique properties of L-Ascorbyl 2,6-Dipalmitate have positioned it as a compound of significant interest in both chemical and biological research.
In the chemical field, its primary role is as a stabilizing agent and antioxidant in various formulations. chemimpex.com Research has been dedicated to optimizing its synthesis, exploring methods ranging from chemical esterification using reagents like concentrated sulfuric acid or palmitoyl (B13399708) chloride to greener enzymatic processes catalyzed by lipases. evitachem.comnih.gov Furthermore, its structure has been leveraged in materials science and pharmaceutical chemistry. Studies have shown its utility in forming stable nanoparticles when combined with surfactants, creating potential carriers for delivering hydrophobic drugs. nih.govresearchgate.net
In biological and biomedical research, L-Ascorbyl 2,6-Dipalmitate is investigated for a range of activities stemming from its antioxidant nature and enhanced bioavailability. dergipark.org.tr A significant focus of contemporary research is its potent antibiofilm and antipathogenic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgscispace.com Studies have demonstrated that it can inhibit the formation of MRSA biofilms in a concentration-dependent manner and suppress various virulence factors without directly affecting the bacteria's growth or metabolic activity. rsc.orgscispace.com This suggests a mechanism that targets pathogenicity rather than viability, a desirable trait for new antimicrobial strategies. scispace.com
Moreover, research using the model organism Caenorhabditis elegans has uncovered the compound's potential role in metabolic regulation. scispace.comrsc.org It has been shown to reduce the accumulation of triacylglycerides without impacting feeding behavior, pointing to a mechanism that modulates fatty acid synthesis and insulin (B600854) signaling pathways. scispace.com This has opened avenues for its investigation as a potential agent in metabolic studies. evitachem.comscispace.com The compound has also been found to work synergistically with certain antibiotics, enhancing their efficacy against resistant bacteria. scispace.com
Table 2: Comparative Overview of Ascorbic Acid Derivatives
| Compound | Key Characteristics | Selected Research Findings | Reference(s) |
|---|---|---|---|
| L-Ascorbic Acid | Water-soluble (hydrophilic), low stability in aqueous solutions, prone to oxidation. | Foundational antioxidant; its instability limits topical and lipophilic formulation use. | caldic.comgdch.de |
| Ascorbyl Palmitate | Lipophilic monoester, more stable than L-ascorbic acid. | Used as an antioxidant in food and cosmetics; shows some antioxidant activity but lacks significant antibiofilm effects. | caldic.comresearchgate.net |
| L-Ascorbyl 2,6-Dipalmitate | Highly lipophilic diester with enhanced stability. | Inhibits MRSA biofilm formation, reduces virulence, prevents triacylglyceride accumulation in C. elegans, and can form novel drug delivery nanoparticles. | nih.govrsc.orgscispace.com |
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYRNAGGIJZRNM-LBHUVFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724552 | |
| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4218-81-9, 28474-90-0 | |
| Record name | Ascorbic acid, 2,6-dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4218-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCORBYL DIPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624RX3IESR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies for L Ascorbyl 2,6 Dipalmitate
Chemical Synthesis Methodologies
Chemical synthesis of L-ascorbyl 2,6-dipalmitate primarily involves esterification reactions. These methods often employ strong acids or acyl chlorides to facilitate the reaction between L-ascorbic acid and palmitic acid.
Esterification Reactions and Pathways
Several chemical pathways have been developed for the synthesis of ascorbyl esters. One common method involves the direct esterification of L-ascorbic acid with palmitic acid using a strong acid catalyst, such as concentrated sulfuric acid. evitachem.com This acid acts as both a catalyst and a dehydrating agent, driving the reaction forward. The reaction is typically carried out at or slightly above room temperature for an extended period, ranging from 24 to 48 hours.
Another significant pathway is the use of palmitoyl (B13399708) chloride, which is synthesized from palmitic acid and a chlorinating agent like thionyl chloride. google.com The purified palmitoyl chloride is then reacted with L-ascorbic acid. google.com This reaction is often performed at low temperatures (around 0°C) to control the acylation process and is typically allowed to proceed for 16 to 20 hours. Using an excess of ascorbic acid can help prevent the formation of undesired multiple acylation products. google.com
The table below summarizes a typical direct esterification process using sulfuric acid.
Table 1: Direct Esterification of L-Ascorbic Acid with Palmitic Acid
| Parameter | Details | Reference |
|---|---|---|
| Reactants | L-ascorbic acid, Palmitic acid | |
| Catalyst | Concentrated sulfuric acid | evitachem.com |
| Molar Ratio | Palmitic acid to L-ascorbic acid: 1.0 to 1.5 | |
| Temperature | 15–35°C | |
| Reaction Time | 24–48 hours | |
| Post-reaction | Quenching with ice-water, organic solvent extraction, vacuum distillation, recrystallization |
Optimization of Reaction Conditions for Regioselectivity
Achieving regioselectivity, specifically targeting the 2- and 6-positions of L-ascorbic acid, is a critical aspect of the synthesis. In chemical synthesis, controlling reaction conditions such as temperature and the molar ratio of reactants is crucial.
For the palmitoyl chloride method, maintaining a low reaction temperature (e.g., 0°C) is key to minimizing the formation of by-products and achieving higher selectivity for the desired ester. The slow addition of palmitoyl chloride to the L-ascorbic acid solution also aids in controlling the reaction. Furthermore, using an excess of L-ascorbic acid relative to the acyl halide has been shown to prevent multiple acylations, thus favoring the desired dipalmitate product. google.com
In the direct esterification method using sulfuric acid, while it is a simpler and more cost-effective approach, controlling regioselectivity can be more challenging. The reaction often leads to a mixture of products, with a predominance of 6-O-substitution. dss.go.th
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a milder and more selective alternative to chemical methods for producing L-ascorbyl 2,6-dipalmitate, primarily utilizing lipases to catalyze the esterification. dss.go.th
Lipase-Catalyzed Esterification Processes
Lipases are widely used to catalyze the esterification of ascorbic acid with fatty acids. ejbiotechnology.info This biocatalytic approach is valued for its high regioselectivity, as lipases preferentially acylate the primary hydroxyl groups of ascorbic acid. The reaction is typically performed in organic solvents under mild temperature conditions, which helps to preserve the integrity of the ascorbic acid molecule.
Immobilized lipases, such as those from Candida antarctica (often known as Novozym 435), are frequently employed. mdpi.com Immobilization enhances the stability of the enzyme and simplifies the downstream processing, as the catalyst can be easily recovered and reused. dss.go.thresearchgate.net The synthesis can proceed via direct esterification with palmitic acid or through transesterification using an acyl donor like vinyl palmitate or methyl palmitate. mdpi.com
Biocatalyst Selection and Engineering for Enhanced Yield
The choice of biocatalyst is a determining factor in the efficiency of the enzymatic synthesis. Several commercial lipases have been screened for their effectiveness in producing ascorbyl palmitate. Among them, Lipozyme® 435 (from Candida antarctica) has consistently demonstrated high initial reaction rates and yields. mdpi.comresearchgate.netnih.gov Other lipases, such as those from Aspergillus niger and Bacillus stearothermophilus, have also been investigated. dss.go.thnih.gov
Research has shown that the performance of different lipases can vary significantly. For instance, in one study comparing five commercial immobilized lipases, Lipozyme® 435 was identified as the best catalyst for ascorbyl palmitate synthesis. mdpi.com Another study utilized a thermostable lipase (B570770) from B. stearothermophilus SB1, achieving a high conversion rate. dss.go.th Substrate analogue imprinting of Aspergillus niger lipase has also been explored to improve esterification efficiency. nih.gov
The table below presents a comparison of different lipases used in ascorbyl ester synthesis.
Table 2: Comparison of Lipases for Ascorbyl Ester Synthesis
| Lipase Source | Key Findings | Reference |
|---|---|---|
| ***Candida antarctica* (Novozym 435)** | Consistently shows high reaction rates and yields; selected for process optimization in multiple studies. | mdpi.comresearchgate.netnih.gov |
| Pseudomonas stutzeri | Immobilized on octyl silica, showed good performance but was outperformed by Novozym 435. | mdpi.com |
| Aspergillus niger | Used in substrate analogue imprinting to enhance esterification efficiency. | nih.gov |
| Bacillus stearothermophilus | A thermostable lipase that achieved a 97% conversion rate at 60°C in hexane. | dss.go.th |
| Lipolase 100L | Immobilized on Celite, used for ascorbyl palmitate synthesis in an organic solvent system. | nih.gov |
Optimization of Bioreaction Parameters (e.g., solvent systems, water activity, temperature, acyl donors)
Optimizing bioreaction parameters is essential for maximizing the yield and efficiency of the enzymatic synthesis of L-ascorbyl esters. Key parameters include the choice of solvent, water activity, temperature, substrate molar ratio, and the type of acyl donor.
Solvent Systems: The selection of an appropriate solvent is critical as it needs to dissolve both the polar L-ascorbic acid and the nonpolar fatty acid while maintaining high lipase activity. mdpi.com Solvents like 2-methyl-2-butanol (B152257) (tert-amyl alcohol), acetone, and acetonitrile (B52724) have been successfully used. mdpi.commdpi.com Studies have shown that 2-methyl-2-butanol is often a preferred solvent due to the high stability of the lipase in this medium. mdpi.commdpi.comnih.gov A co-solvent mixture of tert-pentanol and DMSO has also been optimized to enhance substrate solubility. researchgate.net
Water Activity: Water content is a crucial parameter in lipase-catalyzed reactions. Low water levels favor esterification, while an excess of water can lead to hydrolysis, thereby reducing the yield. dss.go.th The use of molecular sieves to remove water produced during the reaction can significantly enhance the ester yield. mdpi.comnih.gov
Temperature: The optimal temperature for enzymatic synthesis is typically between 40°C and 75°C. nih.govnih.gov For example, a study using Lipozyme® 435 found the highest yield (81%) at 55°C. mdpi.com Another study reported an optimal temperature of 75°C for a Celite-immobilized lipase. nih.gov However, temperatures above the optimum can lead to enzyme denaturation and a decrease in yield. nih.govnih.gov
Substrate Molar Ratio: The molar ratio of the acyl donor to L-ascorbic acid significantly influences the reaction yield. An excess of the fatty acid is generally used to drive the reaction towards product formation. mdpi.comresearchgate.netajol.info Optimal ratios reported in various studies range from 1:3.9 to 1:11 (L-ascorbic acid to palmitate). researchgate.netajol.info
Acyl Donors: While palmitic acid is a common acyl donor, its vinyl or methyl esters can also be used, sometimes leading to higher reaction efficiency through transesterification. mdpi.com
The following table summarizes optimized conditions from various studies on enzymatic ascorbyl palmitate synthesis.
Table 3: Optimized Parameters for Enzymatic Ascorbyl Palmitate Synthesis
| Parameter | Optimized Value/Range | Biocatalyst | Reference |
|---|---|---|---|
| Temperature | 54.9°C | Novozym 435 | ajol.info |
| 55°C | Novozym 435 | mdpi.com | |
| 75°C | Celite-bound Lipolase 100L | nih.gov | |
| Substrate Molar Ratio (Ascorbic Acid:Palmitate) | 1:3.9 | Novozym 435 | ajol.info |
| 1:8 | Novozym 435 | mdpi.com | |
| 1:11 | Not specified | researchgate.net | |
| Solvent | tert-butanol | Novozym 435 | ajol.info |
| 2-methyl-2-butanol | Lipozyme® 435 | mdpi.commdpi.comnih.gov | |
| Dioxane | Aspergillus niger lipase | nih.gov | |
| Reaction Time | 17.4 h | Novozym 435 | ajol.info |
| 6 h | Immobilized C. antarctica lipase B | researchgate.net | |
| 18 h | Celite-bound Lipolase 100L | nih.gov |
Regioselectivity Control in Enzymatic Synthesis
The enzymatic synthesis of L-ascorbic acid esters is noted for its high degree of regioselectivity, a significant advantage over traditional chemical methods. scispace.comcsic.es This selectivity is primarily governed by the enzyme's active site, which preferentially catalyzes esterification at specific hydroxyl groups on the ascorbic acid molecule.
Lipases, particularly immobilized lipases such as those from Candida antarctica (e.g., Novozym 435), are widely used for this purpose and demonstrate a strong preference for acylating the primary hydroxyl group at the C-6 position of L-ascorbic acid. scispace.comcir-safety.org This inherent selectivity minimizes the formation of unwanted by-products and simplifies purification processes. nih.gov The enzymatic approach avoids the complex product mixtures often generated during non-regioselective chemical synthesis, which utilizes harsh catalysts like sulfuric acid. csic.es
Several factors influence the regioselectivity and the progression from a monoester to a diester like L-Ascorbyl 2,6-Dipalmitate:
Enzyme Choice: Different lipases can exhibit varying degrees of selectivity. While Candida antarctica lipase B is highly effective for 6-O-esterification, other enzymes may offer different profiles. researchgate.net
Reaction Medium: The choice of solvent is critical. Polar organic solvents, such as tertiary alcohols (e.g., tert-butanol, 2-methyl-2-butanol) and acetone, are commonly employed because they can dissolve L-ascorbic acid to a sufficient degree while maintaining enzyme activity. scispace.comcsic.escsic.es The solvent system can influence the enzyme's conformation and, consequently, its selectivity.
Molar Ratios: While enzymatic synthesis is highly selective for the C-6 position, the formation of diesters like the 2,6-dipalmitate can be achieved by manipulating the molar ratio of the reactants. Increasing the concentration of the acyl donor (palmitic acid or its activated esters) relative to L-ascorbic acid can drive the reaction toward di-acylation after the primary C-6 position is esterified.
Through careful control of these parameters, enzymatic synthesis provides a targeted pathway to L-ascorbyl esters. The process typically begins with the highly favored synthesis of the 6-monoester, which can then be further acylated to produce L-Ascorbyl 2,6-Dipalmitate under optimized conditions.
Comparative Analysis of Synthetic Pathways
Efficiency and Purity Considerations in Production
The production of L-ascorbyl fatty acid esters can be achieved through chemical or enzymatic pathways, each presenting distinct profiles in terms of efficiency and the purity of the final product.
Chemical Synthesis: Traditional chemical synthesis, often employing concentrated sulfuric acid as a catalyst, is a long-established method. csic.es This process suffers from a lack of regioselectivity, leading to the formation of multiple ester isomers and necessitating extensive and complex purification steps to isolate the desired product. csic.escsic.es An alternative chemical route uses palmitoyl chloride. This method offers more precise control over the reaction and can yield high-purity L-Ascorbyl 2,6-Dipalmitate, but the process is more complex and involves corrosive reagents.
Enzymatic Synthesis: Enzymatic synthesis, catalyzed by lipases, is lauded for its high selectivity, which typically results in a much cleaner product profile. nih.gov This method selectively targets the C-6 hydroxyl group, leading to high yields of the 6-monoester, which can be further esterified. This selectivity significantly reduces the formation of by-products, simplifying downstream processing and purification. nih.gov Studies using immobilized Candida antarctica lipase B have reported achieving a purity of 98.6% for 6-O-L-ascorbyl palmitate with no side products detected. nih.gov
The yield in enzymatic reactions is highly dependent on optimizing conditions such as the enzyme type, solvent, temperature, substrate molar ratio, and water removal. mdpi.commdpi.com For instance, yields of ascorbyl monoesters have been reported as high as 90-97% under optimized conditions. researchgate.netnih.gov Continuous processes in packed bed reactors have also been developed, demonstrating high efficiency and space-time yield. nih.gov
The following table provides a comparative overview of key efficiency and purity parameters for different synthetic methods.
| Parameter | Sulfuric Acid Catalysis | Palmitoyl Chloride Method | Enzymatic (Lipase) Synthesis |
|---|---|---|---|
| Regioselectivity | Low (non-regioselective) csic.es | High (selective for 6-position) | Very High (primarily C-6 position) scispace.comcsic.es |
| Product Purity | Lower initial purity, requires extensive purification csic.escsic.es | High purity achievable | High purity (e.g., >98%), minimal by-products nih.govgoogle.com |
| Reaction Conditions | Harsh (concentrated acid) csic.es | Low temperature (~0°C), but uses corrosive reagents | Mild (e.g., 40-70°C) nih.gov |
| Typical Yields | Generally lower due to side reactions csic.es | High | High (up to 97% for monoesters) under optimized conditions researchgate.net |
| Purification Complexity | High (tedious product isolation) csic.es | Moderate (crystallization, washing) | Low (simple filtration, crystallization) nih.gov |
Environmental and Economic Impact of Synthesis Methods
The environmental footprint and economic viability of synthesizing L-ascorbyl esters are critical factors for industrial application and differ significantly between chemical and enzymatic routes.
Enzymatic Synthesis: Enzymatic synthesis is widely regarded as a "green" or environmentally friendly alternative. csic.estandfonline.com This is due to several key advantages:
Mild Conditions: Reactions are conducted under moderate temperatures and pressures, reducing energy consumption. csic.es
Reduced Waste: The high selectivity of enzymes minimizes by-product formation, leading to cleaner reaction mixtures and significantly less waste. nih.gov
Biodegradable Catalysts: Lipases are biodegradable, posing a lower environmental risk compared to heavy metal or acid catalysts. csic.es
Catalyst Reusability: The use of immobilized enzymes allows for easy recovery and reuse over multiple batches, which is crucial for improving the economic feasibility of the process. nih.govnih.gov
From an economic standpoint, the primary drawback of enzymatic synthesis has been the high cost of commercial immobilized lipases, such as Novozym 435. csic.es However, ongoing research focuses on mitigating this issue by exploring less expensive lipases (e.g., from Thermomyces lanuginosus), developing more robust immobilization techniques to enhance reusability, and optimizing reaction conditions to maximize productivity. nih.govcsic.es The simplified purification and reduced waste treatment costs can partially offset the higher initial catalyst investment. csic.esusda.gov
A comparative summary of the environmental and economic aspects is presented below.
| Aspect | Chemical Synthesis (e.g., Sulfuric Acid) | Enzymatic Synthesis |
|---|---|---|
| Catalyst | Strong, corrosive acids (e.g., H₂SO₄) csic.es | Biodegradable, reusable immobilized lipases nih.govcsic.es |
| Waste Generation | Significant acidic waste, by-products csic.esgoogle.com | Minimal waste due to high selectivity nih.gov |
| Energy Consumption | Higher, especially in purification usda.gov | Lower due to mild reaction conditions csic.es |
| Catalyst Cost | Low initial cost for acid | High initial investment for immobilized enzymes csic.es |
| Process Safety | Handles hazardous, corrosive materials csic.es | Generally safer, avoids harsh chemicals scispace.com |
| Overall "Green" Profile | Poor | Excellent tandfonline.com |
Molecular Mechanisms and Biological Activities of L Ascorbyl 2,6 Dipalmitate
Antioxidant and Reactive Oxygen Species Scavenging Mechanisms
L-Ascorbyl 2,6-dipalmitate, an oil-soluble diester of L-ascorbic acid and palmitic acid, functions as a potent antioxidant. ci.guide Its lipophilic nature allows it to be incorporated into lipid-rich environments such as cell membranes, where it can exert protective effects against oxidative damage. welltchemicals.comcomvikin.com The antioxidant capacity is primarily derived from the ascorbic acid moiety of the molecule.
The fundamental antioxidant action of L-ascorbyl 2,6-dipalmitate involves the scavenging of free radicals and other reactive oxygen species (ROS). welltchemicals.com This process is primarily achieved through the donation of hydrogen atoms from the ascorbyl portion of the molecule to neutralize highly reactive radicals, thereby breaking oxidative chain reactions. comvikin.com This mechanism is effective against various free radicals, including the hydroxyl radical (OH•), as demonstrated in studies with the related compound ascorbyl palmitate. caldic.com By neutralizing these aggressive species, L-ascorbyl 2,6-dipalmitate helps to prevent lipid peroxidation, a key process in cellular damage. welltchemicals.com Its ability to scavenge free radicals has been confirmed in various in vitro models, where it effectively reduces the concentration of radical species. caldic.comnih.gov
The antioxidant efficacy of lipophilic vitamin C derivatives has been evaluated in numerous studies.
In Vitro Studies: The hydroxyl radical scavenging properties of ascorbyl palmitate have been confirmed using electron spin resonance (ESR) spin trapping, which found it to be highly efficient at neutralizing these radicals. caldic.com In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ascorbyl palmitate demonstrated significant antioxidant activity. acs.org In cell culture models, treatment of keratinocytes with ascorbyl palmitate was shown to reduce cellular levels of reactive oxygen species following UVB irradiation. nih.govresearchgate.net
In Vivo Studies: When applied topically to mice, ascorbyl palmitate was found to inhibit increases in epidermal ornithine decarboxylase activity and DNA synthesis induced by a tumor promoter, indicating a protective effect against cellular proliferation triggers. bertin-bioreagent.com In a two-stage mouse skin carcinogenesis model, topical application of ascorbyl palmitate reduced both the number of tumors per mouse and the percentage of mice with tumors. bertin-bioreagent.com These studies highlight its potential to exert antioxidant and protective effects in a biological system.
| Study Type | Model System | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Electron Spin Resonance (ESR) with Fenton Reaction | Demonstrated considerable protective effect by scavenging OH• free radicals. | caldic.com |
| In Vitro | Human Keratinocyte Cell Culture (with UVB exposure) | Reduced cellular levels of reactive oxygen species. | nih.govresearchgate.net |
| In Vitro | DPPH Radical Scavenging Assay | Showed significant free-radical scavenging activity. | acs.org |
| In Vivo | Mouse Skin Model (TPA-induced) | Inhibited increases in epidermal ornithine decarboxylase activity and DNA synthesis. | bertin-bioreagent.com |
| In Vivo | Mouse Skin Carcinogenesis Model (DMBA/TPA) | Reduced the number of tumors per mouse and the percentage of mice with tumors. | bertin-bioreagent.com |
Antimicrobial and Anti-virulence Mechanisms
Recent research has identified significant antimicrobial and anti-virulence properties of L-ascorbyl 2,6-dipalmitate (ADP). A notable study investigated its effects on methicillin-resistant Staphylococcus aureus (MRSA), a major human pathogen. The findings revealed that ADP could inhibit the formation of MRSA biofilms in a concentration-dependent manner. rsc.orgresearchgate.net
Key mechanisms identified include:
Inhibition of Virulence Factors: ADP treatment was shown to inhibit the production of key MRSA virulence factors without affecting the growth or metabolic activity of the bacteria. rsc.orgresearchgate.net This anti-virulence approach is significant as it may reduce the selective pressure for resistance development.
Modulation of Gene Expression: The compound was found to modulate the expression of genes involved in biofilm formation and virulence in MRSA. rsc.org
Reduced Stress Survival: Treatment with ADP also diminished the ability of MRSA to survive in the presence of stressors like hydrogen peroxide and whole blood. rsc.org
Furthermore, a study on the related compound palmitoyl (B13399708) ascorbate (B8700270) (PA) demonstrated a strong, dose-related antibacterial effect against Helicobacter pylori, a bacterium linked to various gastric diseases. oup.com This effect was observed under both aerobic and microaerophilic conditions. oup.com These findings suggest that lipophilic derivatives of ascorbic acid possess direct antimicrobial and anti-virulence capabilities beyond their antioxidant functions.
| Compound | Target Microorganism | Observed Effect | Key Mechanism/Finding | Reference |
|---|---|---|---|---|
| L-Ascorbyl 2,6-Dipalmitate (ADP) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | Inhibited virulence factors without impacting bacterial growth; modulated expression of virulence genes. | rsc.orgresearchgate.net |
| Palmitoyl Ascorbate (PA) | Helicobacter pylori | Strong antibacterial effect | Dose-related bactericidal activity under both aerobic and microaerophilic conditions. | oup.com |
Inhibition of Biofilm Formation (e.g., Methicillin-resistant Staphylococcus aureus)
L-Ascorbyl 2,6-dipalmitate (ADP) has demonstrated significant potential in combating biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that ADP inhibits the formation of these resilient bacterial communities in a manner that is dependent on its concentration. researchgate.net Microscopic analyses, including light and confocal laser scanning microscopy, have visually confirmed the potent antibiofilm capabilities of this compound. researchgate.netrsc.org This inhibitory action is crucial as biofilms provide bacteria with a protective environment, rendering them more resistant to conventional antibiotic treatments.
Impact on Initial Bacterial Adhesion
The initial adhesion of bacteria to a surface is a critical first step in the formation of a biofilm. L-Ascorbyl 2,6-dipalmitate's ability to inhibit biofilm formation strongly implies an impact on this initial attachment phase. By potentially altering bacterial surface properties or interfering with the molecules that mediate adhesion, ADP may prevent bacteria from effectively colonizing surfaces and initiating the biofilm development process. researchgate.net
Modulation of Bacterial Virulence Factor Expression
Beyond its effects on biofilms, L-Ascorbyl 2,6-dipalmitate has been shown to modulate the expression of various virulence factors in MRSA. This is significant as it suggests that ADP can neutralize the pathogenic potential of the bacteria without necessarily killing them, a strategy that may reduce the selective pressure for developing resistance. researchgate.netrsc.org
Suppression of Proteases and Hemolysins
L-Ascorbyl 2,6-dipalmitate treatment has been observed to inhibit the production of key virulence factors such as proteases and hemolysins by MRSA. researchgate.net These enzymes play crucial roles in the pathogenesis of infections by damaging host tissues and facilitating the spread of the bacteria. The suppression of their production by ADP points to its potential to mitigate the tissue-damaging effects of MRSA infections. researchgate.net
Reduction of Staphyloxanthin Pigment Production
Staphyloxanthin is a carotenoid pigment that imparts the characteristic golden color to S. aureus colonies and acts as a virulence factor by protecting the bacteria from the host's immune response, specifically from reactive oxygen species. researchgate.net Research has shown that L-Ascorbyl 2,6-dipalmitate effectively reduces the production of staphyloxanthin in MRSA. researchgate.net This reduction in pigmentation is a visible indicator of the compound's ability to interfere with bacterial virulence mechanisms. researchgate.netresearchgate.net
Table 1: Effect of L-Ascorbyl 2,6-Dipalmitate on MRSA Virulence Factors
| Virulence Factor | Observed Effect of L-Ascorbyl 2,6-Dipalmitate | Reference |
| Biofilm Formation | Inhibition | researchgate.netrsc.org |
| Proteases | Suppression | researchgate.net |
| Hemolysins | Suppression | researchgate.net |
| Staphyloxanthin | Reduction | researchgate.netresearchgate.net |
Gene Expression Analysis in Pathogenic Microorganisms (e.g., fatty acid synthesis, insulin (B600854) signaling pathways)
Molecular studies have delved into the mechanisms by which L-Ascorbyl 2,6-dipalmitate exerts its effects, revealing its ability to modulate gene expression in pathogenic microorganisms. Quantitative PCR (qPCR) analysis has shown that ADP can interfere with the expression of genes involved in crucial metabolic pathways, including those related to fatty acid synthesis. researchgate.net Furthermore, research has indicated that this compound can also influence the expression of genes associated with insulin signaling pathways. researchgate.net This modulation of gene expression at a fundamental level underscores the multifaceted impact of L-Ascorbyl 2,6-dipalmitate on bacterial physiology and virulence.
Table 2: Gene Expression Modulation by L-Ascorbyl 2,6-Dipalmitate
| Pathway | Effect on Gene Expression | Reference |
| Fatty Acid Synthesis | Interference | researchgate.net |
| Insulin Signaling | Interference | researchgate.net |
Combined Therapeutic Approaches with Conventional Antimicrobials
Research has demonstrated the potential of L-Ascorbyl 2,6-dipalmitate (ADP) to work in concert with conventional antibiotics to combat bacterial infections. In studies involving the model organism Caenorhabditis elegans infected with methicillin-resistant Staphylococcus aureus (MRSA), the combination of ADP with antibiotics was shown to efficiently protect the nematode from the infection. researchgate.net This suggests a synergistic or additive effect where ADP enhances the efficacy of standard antimicrobial agents, potentially offering a novel approach to address antibiotic resistance. researchgate.net
The ability of ADP to interfere with bacterial virulence factors and biofilm formation may contribute to this enhanced therapeutic outcome. researchgate.net By weakening the bacterial defenses, ADP may render the pathogens more susceptible to the action of conventional antibiotics. This combined therapeutic strategy holds promise for improving the management of challenging bacterial infections.
Lipid Metabolism Modulation
L-Ascorbyl 2,6-dipalmitate has been observed to influence lipid metabolism, particularly in the context of fat accumulation and the genetic regulation of lipid synthesis.
Studies utilizing the nematode Caenorhabditis elegans as a model for obesity research have revealed that L-Ascorbyl 2,6-dipalmitate can mitigate the accumulation of triacylglycerides. researchgate.net This effect was observed without any adverse impacts on the organism's food consumption or reproductive functions, indicating a specific modulation of lipid storage pathways. researchgate.net The reduction in fat accumulation was further confirmed through Fourier-transform infrared spectroscopy (FTIR) analysis. researchgate.net This anti-obesity potential is linked to the compound's ability to inhibit staphyloxanthin synthesis, as compounds with this inhibitory action are known to also inhibit triglyceride accumulation in eukaryotes. researchgate.net
The modulation of lipid metabolism by L-Ascorbyl 2,6-dipalmitate is further supported by its influence on gene expression. Quantitative polymerase chain reaction (qPCR) analysis has shown that ADP can interfere with the expression of genes involved in fatty acid synthesis and insulin signaling pathways. researchgate.net
In C. elegans, the regulation of fat storage is a complex process involving numerous genes. Key regulators include those encoding for Δ9 desaturases, such as fat-5, fat-6, and fat-7, which are crucial for the synthesis of monounsaturated fatty acids. nih.gov The expression of these genes is, in turn, controlled by nuclear hormone receptors like NHR-80. semanticscholar.org While direct evidence linking L-Ascorbyl 2,6-dipalmitate to the specific regulation of these particular genes is still emerging, its observed impact on triacylglyceride accumulation and fatty acid synthesis pathways strongly suggests an interaction with these or related genetic regulators. The pathway of de novo fatty acid synthesis in C. elegans is a well-established process, and the significant upregulation of Δ9 desaturase, FAT-7, has been noted in response to increased reproductive effort, which is a state of high energy demand. frontiersin.orgnih.gov
Other Biological Activities and Molecular Targets
Beyond its effects on microbial virulence and lipid metabolism, L-Ascorbyl 2,6-dipalmitate exhibits other notable biological activities through its interaction with specific molecular targets.
Molecular docking analyses have predicted that L-Ascorbyl 2,6-dipalmitate has the potential to interact with key enzymes in both bacteria and eukaryotes. One such target is dehydrosqualene synthase (CrtM), an essential enzyme in the biosynthesis of staphyloxanthin in Staphylococcus aureus. nih.gov By inhibiting CrtM, ADP can disrupt the production of this virulence factor.
In eukaryotes, including C. elegans and humans, a predicted target is stearoyl-coenzyme A desaturase-1 (SCD1). wikipedia.org SCD1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids, converting saturated fatty acids into forms that are essential for the synthesis of triglycerides and other lipids. nih.gov The expression of the SCD1 gene is closely linked to the presence of its fatty acid products. nih.gov The interaction of ADP with SCD1 could therefore directly contribute to its observed effects on lipid metabolism.
Research on a closely related compound, 6-O-palmitoyl ascorbate, has provided insights into the potential effects of acylated ascorbates on cellular proliferation and DNA synthesis. In studies using Ehrlich ascites tumor cells, this compound demonstrated a dual action on DNA synthesis. At lower concentrations (25–50 μM), it promoted DNA synthesis after a prolonged culture period, while at a higher concentration (75 μM), it significantly inhibited DNA synthesis. nih.govnih.gov This suggests a dose-dependent effect on cell proliferation.
Furthermore, the inhibitory effect of 6-O-palmitoyl ascorbate on DNA synthesis was enhanced at elevated temperatures (42°C), indicating a potential synergistic interaction with hyperthermia. nih.govnih.gov While these findings are for a related molecule, they suggest that L-Ascorbyl 2,6-dipalmitate may also possess the ability to modulate cellular proliferation and DNA synthesis, a possibility that warrants further direct investigation. The antitumor effects of ascorbyl palmitate have been linked to its capacity to downregulate DNA synthesis and control the proliferation of various cancer cells. researchgate.net
Data Tables
Table 1: Predicted Molecular Interactions of L-Ascorbyl 2,6-Dipalmitate
| Target Enzyme/Protein | Organism(s) | Predicted Effect | Supporting Evidence |
| Dehydrosqualene synthase (CrtM) | Staphylococcus aureus | Inhibition of staphyloxanthin biosynthesis | Molecular docking analysis |
| Stearoyl-coenzyme A desaturase-1 (SCD1) | Caenorhabditis elegans, Humans | Modulation of lipid metabolism | Molecular docking analysis |
Table 2: Effects of 6-O-Palmitoyl Ascorbate on Ehrlich Ascites Tumor Cells
| Concentration | Culture Period | Effect on DNA Synthesis |
| 25–50 μM | 4 days | 49%–87% enhancement |
| 75 μM | 20 hours | 64% inhibition |
| 75 μM | 4 days | 99% inhibition |
Pharmacological and Biotechnological Applications Research
Advanced Drug Delivery Systems
L-Ascorbyl 2,6-Dipalmitate is a compound of interest in the development of sophisticated drug delivery systems. Its hydrophobic nature makes it a candidate for carrying poorly water-soluble drugs, a significant challenge in pharmaceutical formulation.
Encapsulation in Nanoparticles (e.g., Solid Lipid Nanoparticles, Micelles, Liposomes)
Research has demonstrated that L-Ascorbyl 2,6-Dipalmitate, while poorly soluble in water and not spontaneously forming micelles or liposomes on its own, can be formulated into stable nanoparticles with the aid of surfactants. nih.gov One study successfully prepared nanoparticles by combining L-Ascorbyl 2,6-Dipalmitate with distearoylphosphatidylethanolamine-polyethylene glycol 2000 (DSPE-PEG). nih.gov This complex forms stable nanoparticles with an average particle size of approximately 67 nm. nih.gov
These nanoparticles serve as effective carriers for hydrophobic drugs. For instance, the antifungal drug Amphotericin B has been successfully incorporated into these L-Ascorbyl 2,6-Dipalmitate/DSPE-PEG nanoparticles. nih.gov While L-Ascorbyl 2,6-Dipalmitate itself does not form vesicles, a related compound, ascorbyl palmitate, can form bilayer vesicles known as aspasomes when combined with cholesterol and a charged lipid like dicetyl phosphate. ijmpronline.com
Table 1: Characteristics of L-Ascorbyl 2,6-Dipalmitate Nanoparticle Formulation
| Nanoparticle Component | Surfactant Used | Average Particle Size | Application |
| L-Ascorbyl 2,6-Dipalmitate | DSPE-PEG | ~67 nm | Carrier for hydrophobic drugs |
Enhancing Bioavailability and Targeted Delivery Mechanisms
The encapsulation of therapeutic agents within L-Ascorbyl 2,6-Dipalmitate-based nanoparticles has been shown to enhance their bioavailability. When Amphotericin B was administered intravenously in the L-Ascorbyl 2,6-Dipalmitate/DSPE-PEG nanoparticle formulation, it demonstrated a higher concentration in plasma compared to the conventional formulation, Fungizone®. nih.gov This suggests a prolonged circulation time and potentially improved therapeutic outcomes. nih.gov
Furthermore, this nanoparticle system appears to reduce the toxicity of the encapsulated drug. The minimum lethal dose of Amphotericin B in the nanoparticle formulation was found to be significantly higher (10.0 mg/kg) compared to Fungizone® (3.0 mg/kg) in mice. nih.gov At a dose of 2.0 mg/kg, the nanoparticle formulation also showed lower renal and hepatic toxicities. nih.gov
Evaluation of Carrier Stability and Drug Release Kinetics
The stability of drug carriers is crucial for their clinical application. L-Ascorbyl 2,6-Dipalmitate/DSPE-PEG nanoparticles have been found to be stable. nih.gov While specific drug release kinetics for L-Ascorbyl 2,6-Dipalmitate formulations are not extensively detailed in the provided search results, studies on similar lipid-based carriers provide insights. For instance, ascorbyl palmitate-loaded solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been studied for their stability, with formulations stored at 4°C showing the highest stability. nih.govresearchgate.net After 3 months, the non-degraded ascorbyl palmitate content was highest in NLCs (71.1% ± 1.4) and SLNs (67.6% ± 2.9) stored at 4°C. nih.gov
In Vitro and In Vivo Permeation Studies Across Biological Barriers
The lipophilic nature of L-Ascorbyl 2,6-Dipalmitate and its derivatives suggests potential for enhanced permeation across biological barriers, particularly the skin. While direct permeation studies on L-Ascorbyl 2,6-Dipalmitate are not abundant, research on the related compound, ascorbyl palmitate, provides valuable insights.
Liposomal encapsulation of ascorbyl palmitate has been shown to significantly improve its penetration into the stratum corneum. mdpi.comnih.govnih.gov One study found that liposomal formulations led to a 1.3-fold and 1.2-fold increase in the total amount of penetrated ascorbyl palmitate in the stratum corneum for an emulgel and cream, respectively. mdpi.comnih.gov The entrapment efficiency of ascorbyl palmitate in these liposomes was high, at an average of 92.02%. nih.govpreprints.org This enhanced delivery is attributed to the specific structure of liposomes. nih.gov
Table 2: In Vivo Skin Permeation of Ascorbyl Palmitate Formulations
| Formulation | Base | Penetration Increase (vs. Non-Liposomal) |
| Liposomal | Emulgel | 1.3-fold |
| Liposomal | Cream | 1.2-fold |
Functional Food and Nutraceutical Research Orientations
In the food industry, ascorbyl palmitate, a related fat-soluble ester of ascorbic acid, is widely used as an antioxidant and is designated by the E number E304. wikipedia.org It is utilized to prevent oxidation in oils and fats, thereby extending the shelf life of various food products. sinobiochemistry.comsxytbio.com Its applications include instant noodles, edible oils, and dairy and meat products. sinobiochemistry.com Beyond its preservative function, it also serves as a nutritional fortifier, providing a source of vitamin C in a fat-soluble form, which can be advantageous for incorporation into lipid-based foods. sinobiochemistry.combakerpedia.com
Dermatological Research Applications
L-Ascorbyl 2,6-Dipalmitate and its derivatives are of significant interest in dermatological research due to their antioxidant properties and their ability to penetrate the skin. Ascorbyl palmitate is used in topical preparations to protect the skin from oxidative damage caused by free radicals and reactive oxygen species. caldic.comnih.gov
Its functions in dermatological applications include:
Antioxidant Activity: It scavenges free radicals, which are implicated in skin aging and photodamage. caldic.commdpi.com
Collagen Synthesis: Like ascorbic acid, its derivatives are known to promote collagen synthesis, which can help in reducing the appearance of wrinkles. mdpi.commitochon.it
Skin Lightening: It has been investigated for its ability to inhibit melanin (B1238610) production, making it a potential agent for treating hyperpigmentation. mdpi.comnih.gov
The stability of ascorbyl palmitate in topical formulations is a key area of research. Studies have shown that it is significantly more stable than L-ascorbic acid in emulsions. caldic.com After 28 days of storage in the dark, 37% of ascorbyl palmitate remained in an emulsion, compared to only 8% of ascorbic acid. caldic.com This enhanced stability makes it a more reliable active ingredient in cosmetic and pharmaceutical preparations. caldic.com However, its stability can be influenced by factors such as its concentration, its location within a microemulsion, the presence of dissolved oxygen, and exposure to light. researchgate.netnih.gov
Stability and Biodegradation Research
Chemical Stability in Various Environmental and Biological Media
Enzymatic Hydrolysis and Biotransformation Pathways
The biotransformation of ascorbyl esters is a critical aspect of their biological activity, as the release of ascorbic acid is necessary for its function.
Ascorbyl esters, by their chemical nature, are substrates for esterase enzymes. These enzymes are responsible for catalyzing the hydrolysis of ester bonds. In biological systems, it is presumed that endogenous cellular enzymes, such as phosphatases and esterases, are responsible for the conversion of ascorbic acid derivatives back into active ascorbic acid. nih.gov While the enzymatic synthesis of ascorbyl esters using lipases (a class of esterases) is well-documented, specific research identifying the particular esterases involved in the hydrolysis of L-Ascorbyl 2,6-Dipalmitate in biological tissues is not available. mdpi.comnih.govnih.gov
The conversion of the dipalmitate form to ascorbic acid appears to be less efficient than that of the monopalmitate form. A key in vitro study on the hydrolysis of Ascorbyl Dipalmitate reported a yield of 20% ascorbic acid. This is significantly lower than the 80% yield of ascorbic acid observed from L-Ascorbyl 6-Palmitate under the same conditions. cir-safety.org This suggests that the presence of a second palmitate group may sterically hinder enzymatic action, reducing the rate and extent of ascorbic acid release. The European Food Safety Authority (EFSA) has noted that the safety assessment of ascorbyl esters is largely based on the assumption that they fully hydrolyze to ascorbic acid and their respective fatty acids before systemic absorption. meyerscience.comeuropa.eu The lower hydrolysis yield of this compound is a notable finding in this context.
| Compound | Ascorbic Acid Yield |
|---|---|
| L-Ascorbyl 6-Palmitate | 80% |
| L-Ascorbyl 2,6-Dipalmitate | 20% |
Factors Influencing Compound Degradation (e.g., oxidative conditions, pH, temperature, metal ions)
Detailed studies quantifying the specific effects of oxidative conditions, pH, temperature, and metal ions on the degradation of L-Ascorbyl 2,6-Dipalmitate are absent from the current body of scientific literature. For its parent compound, L-Ascorbic Acid, and the related L-Ascorbyl 6-Palmitate, degradation is known to be accelerated by exposure to oxygen, light, high temperatures, and the presence of trace transition metal ions. nih.govnih.govcaldic.comacs.org The pH of a formulation is also a critical factor; for instance, L-Ascorbyl 6-Palmitate is considered effective up to a pH of 6. It is reasonable to infer that L-Ascorbyl 2,6-Dipalmitate is susceptible to similar degradation triggers, but specific degradation kinetics and pathways have not been documented.
Strategies for Enhancing L-Ascorbyl 2,6-Dipalmitate Stability in Formulations
There is no research specifically detailing strategies for enhancing the stability of L-Ascorbyl 2,6-Dipalmitate in formulations. However, methods used for other ascorbyl esters are likely applicable. For L-Ascorbyl 6-Palmitate, stability has been improved through several approaches, including:
Encapsulation: Utilizing systems like microemulsions, liposomes, and solid lipid nanoparticles to protect the molecule from degradative environmental factors. nih.gov
Use of Co-antioxidants: Incorporating other antioxidants into the formulation can create a synergistic effect, helping to protect the primary ascorbyl ester from oxidation. nih.gov
Formulation Design: The structural properties of a formulation, such as creating systems with high viscoelasticity, can reduce the degradation of ascorbyl esters. researchgate.net
These strategies aim to shield the sensitive parts of the molecule from pro-oxidative factors like oxygen and metal ions. nih.gov
Analytical Methodologies for L Ascorbyl 2,6 Dipalmitate Research
Spectroscopic Characterization Techniques (e.g., FTIR, MS/MS, H1-NMR, C13-NMR)
Spectroscopic techniques are fundamental for elucidating the molecular structure of L-Ascorbyl 2,6-Dipalmitate. They provide detailed information about its functional groups, molecular weight, and the arrangement of atoms within the molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) FTIR spectroscopy is utilized to identify the functional groups present in the ADP molecule. The presence of two palmitate groups esterified to the ascorbic acid backbone results in characteristic absorption bands. For instance, FTIR analysis has been used to confirm the reduction of fat accumulation in C. elegans following treatment with ADP. rsc.org The spectra of ascorbyl esters typically show a prominent peak for the ester carbonyl (C=O) bond. researchgate.net
| Technique | Key Findings for Ascorbyl Esters |
| FTIR | Confirms the presence of the ester bond with a characteristic absorption peak around 1733 cm⁻¹. researchgate.net |
| Shows an absorption peak for esterified palmitic acid located around 719.5 cm⁻¹. researchgate.net |
Mass Spectrometry (MS/MS) Mass spectrometry is employed to determine the molecular weight of ADP and to study its fragmentation patterns, which aids in structural confirmation. Techniques like Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Laser Desorption/Ionization (LDI) have been applied to study ascorbyl palmitate. researchgate.netkarazin.ua ESI-MS experiments in positive ion mode reveal abundant peaks of protonated and cationized ADP molecules, as well as clusters. researchgate.netkarazin.ua In contrast, LDI and MALDI mass spectra typically show molecular ions of ADP without the formation of dimers or larger clusters. researchgate.netkarazin.ua ESI has been identified as a particularly effective technique for examining the noncovalent complexes of ADP and its interactions with biomolecules. researchgate.netkarazin.ua For example, ESI has been used to detect a stable complex between ascorbyl palmitate and dipalmitoylphosphatidylcholine (DPPC), modeling its interaction with phospholipid components of biomembranes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) ¹H-NMR and ¹³C-NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms in the ADP molecule, respectively. This allows for the unambiguous confirmation of the esterification at the C-2 and C-6 positions of the ascorbic acid moiety. For related compounds like ascorbyl-6-O-oleate, ¹H-NMR has identified peaks for hydroxyl groups at C-2 and C-3 (11.10 and 8.41 ppm, respectively), while ¹³C-NMR confirmed selective esterification at the C-6 carbon. researchgate.net
Chromatographic Separation and Quantification (e.g., HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for the separation, identification, and quantification of L-Ascorbyl 2,6-Dipalmitate. This technique is crucial for purity assessment, stability studies in formulations, and quantification in biological samples. caldic.com
Reversed-phase HPLC (RP-HPLC) is a common approach. A rapid RP-HPLC method has been developed for the simultaneous analysis of L-ascorbic acid and L-ascorbyl palmitate. researchgate.netscientific.net This method can be adapted for L-Ascorbyl 2,6-Dipalmitate. Key parameters of such methods are summarized below.
| Parameter | Exemplary Conditions for Ascorbyl Ester Analysis | Reference |
| Column | Alltech Apollo C18 | researchgate.netscientific.net |
| Mobile Phase | Acetonitrile-water (90:10, v/v) | researchgate.netscientific.net |
| Flow Rate | 1.0 mL/min | researchgate.netscientific.net |
| Temperature | 30 °C | researchgate.netscientific.net |
| UV Detection Wavelength | 250 nm or 254 nm | caldic.comresearchgate.netscientific.net |
This type of HPLC method demonstrates good linearity, recovery, and low detection limits, making it suitable for routine quality control. researchgate.netscientific.net For instance, in one method for ascorbyl palmitate, the detection limit was 0.12 µg/mL with a recovery of 101.3 ± 4.81%. researchgate.netscientific.net
Bioanalytical Assays for Activity Measurement
To understand the biological effects of L-Ascorbyl 2,6-Dipalmitate, a range of bioanalytical assays are employed. These assays measure the compound's impact on cellular processes, including biofilm formation, metabolic activity, and gene expression.
L-Ascorbyl 2,6-Dipalmitate has been shown to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) in a concentration-dependent manner. rsc.org Several methods are used to quantify this antibiofilm activity.
Microtiter Plate Assays with Crystal Violet Staining: This is a common high-throughput method for quantifying biofilm biomass. nih.govbiorxiv.org Biofilms are grown in the wells of a microtiter plate. mdpi.com Non-adherent bacteria are washed away, and the remaining biofilm is stained with crystal violet. ableweb.org The stain is then solubilized, and the absorbance is measured with a spectrophotometer, which correlates to the amount of biofilm. ableweb.orgnih.gov
Confocal Laser Scanning Microscopy (CLSM): CLSM provides high-resolution, three-dimensional images of the biofilm structure. nih.govnih.gov This technique allows for the direct visualization of the effects of ADP on biofilm architecture, such as changes in thickness and cell viability. rsc.org The use of fluorescent stains can differentiate between live and dead cells within the biofilm, offering deeper insights into the compound's mechanism of action. researchgate.net CLSM analysis has been used to confirm the potent antibiofilm activity of ADP. rsc.org
The XTT assay is a colorimetric method used to measure the metabolic activity of cells, which is often used as an indicator of cell viability. The assay is based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to a water-soluble orange-colored formazan (B1609692) product. nih.govnih.govatcc.org The intensity of the color is directly proportional to the number of metabolically active cells. In the context of ADP research, the XTT assay has been used to demonstrate that the compound's inhibition of MRSA virulence factors occurs without affecting the general metabolic activity or growth of the bacteria. rsc.org
Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique used to measure changes in gene expression levels in response to treatment with a compound. mdpi.com This method has been crucial in elucidating the molecular mechanisms behind ADP's biological effects. rsc.org
Research has shown that ADP treatment modulates the expression of genes involved in biofilm formation and virulence in MRSA. rsc.org In C. elegans, qPCR analysis revealed that ADP interferes with the expression of genes related to fatty acid synthesis and insulin (B600854) signaling. rsc.org
| Organism | Effect of ADP Treatment | Affected Genes | Reference |
| MRSA | Downregulation | crtM (staphyloxanthin biosynthesis), hla (α-hemolysin) | |
| C. elegans | Upregulation | daf-16 (forkhead transcription factor) | |
| Downregulation | ins-7 (insulin-like peptide), age-1 (PI3K), fat-5, fat-6, fat-7 (fatty acid desaturases) |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is used to predict the interaction between L-Ascorbyl 2,6-Dipalmitate and specific protein targets, providing insights into its mechanism of action at a molecular level.
Docking simulations have predicted that ADP can interact with key proteins in pathogens and model organisms. rsc.org For example, in MRSA, docking analysis suggests that ADP competitively inhibits the active site of CrtM, a protein involved in the biosynthesis of the virulence factor staphyloxanthin. rsc.org These in-silico predictions complement in-vitro experimental results and help guide further research. researchgate.net
Toxicological and Safety Research Considerations
In Vitro Cytotoxicity Assessments (e.g., cell line studies, Caco-2 cell model)
Research into the cytotoxic potential of L-Ascorbyl 2,6-Dipalmitate has been explored using various cell lines. A key study investigated the comparative cytotoxicity of L-ascorbic acid derivatives on the malignant leukemia P388 cell line. In this research, L-Ascorbyl 2,6-Dipalmitate was tested at concentrations ranging from 1 to 1000 µg/ml. The results indicated that the 2,6-disubstituted derivative was nontoxic and did not inhibit cell growth after 72 hours of incubation. nih.gov This lack of toxicity was contrasted with 6-substituted derivatives, such as ascorbyl 6-palmitate and ascorbyl 6-stearate, which were found to be highly toxic at all tested concentrations. nih.gov The study suggested that 2,6-substituted derivatives like L-Ascorbyl 2,6-Dipalmitate are stable compounds resistant to hydrolysis, which may render them biologically inactive in this specific assay. nih.gov
While direct cytotoxicity data for L-Ascorbyl 2,6-Dipalmitate on the Caco-2 intestinal cell model is limited, studies on related compounds provide context. A hydrogel formulation of Ascorbyl Palmitate (a mono-ester) was assessed for its effect on Caco-2 cell viability and showed no significant toxicity. researchgate.net Furthermore, the primary degradation products of ascorbyl esters, ascorbic acid and palmitic acid, have been evaluated. Ascorbic acid has been shown to have no cytotoxic effect on Caco-2 cells, even at high doses. researchgate.net Similarly, palmitic acid did not induce significant cytotoxicity in Caco-2 cell monolayers at physiological concentrations. mdpi.com
Table 1: In Vitro Cytotoxicity of L-Ascorbic Acid Derivatives on P388 Leukemia Cells
| Compound | Substitution Position | Concentration Range (µg/ml) | Observed Effect on P388 Cells | Reference |
|---|---|---|---|---|
| L-Ascorbyl 2,6-Dipalmitate | 2,6-disubstituted | 1 - 1000 | Nontoxic; ineffective in preventing cell growth | nih.gov |
| Ascorbyl 6-Palmitate | 6-substituted | 1 - 1000 | Very toxic at all concentrations | nih.gov |
| Ascorbyl 6-Stearate | 6-substituted | 1 - 1000 | Very toxic at all concentrations | nih.gov |
| 2-substituted AA derivatives (e.g., -PO4, -SO4) | 2-substituted | 1 - 1000 | Nontoxic; ineffective in preventing cell growth | nih.gov |
Systemic Exposure and Distribution Studies within Research Models
Studies on the systemic exposure and distribution of L-Ascorbyl 2,6-Dipalmitate are limited; however, research on the related mono-ester, Ascorbyl Palmitate, provides insight into its potential metabolic fate. When taken orally, Ascorbyl Palmitate is largely hydrolyzed into its constituent parts—ascorbic acid and palmitic acid—within the digestive tract before absorption. nih.gov The ascorbic acid released through this process appears to be as bioavailable as pure ascorbic acid. nih.gov The efficiency of this hydrolysis can differ between esters; one report noted that the yield of ascorbic acid from Ascorbyl Palmitate was approximately 80%, whereas the yield from Ascorbyl Dipalmitate was significantly lower at 20%. cir-safety.org
Topical application studies in guinea pigs using Ascorbyl Palmitate have demonstrated that it can penetrate the skin barrier, leading to systemic exposure. nih.gov Following topical administration, ascorbic acid concentrations were found to be significantly elevated in various tissues compared to control animals, indicating absorption and distribution. nih.gov
Table 2: Increase in Ascorbic Acid Levels Following Topical Application of Ascorbyl Palmitate in Guinea Pigs
| Tissue | Fold-Increase in Ascorbic Acid Content (Compared to Control) | Reference |
|---|---|---|
| Skin | Eight-fold | nih.gov |
| Liver | Seven-fold | nih.gov |
| Blood | Four-fold | nih.gov |
Immunological Responses and Sensitization Potential in Experimental Models
The potential for L-Ascorbyl 2,6-Dipalmitate and related compounds to elicit immunological responses or cause skin sensitization has been a subject of investigation. In a safety assessment, this compound was reported as being minimally irritating in rabbit eye tests. nih.gov
Studies on the more common Ascorbyl Palmitate have not shown significant sensitization potential. In a human maximization test involving 28 subjects, an eye cream containing 0.2% Ascorbyl Palmitate did not indicate contact sensitization. nih.gov Another study found that Ascorbyl Palmitate was not a sensitizer (B1316253) at concentrations of up to 5% in petrolatum. nih.govcir-safety.org
Beyond sensitization, research has explored the immunomodulatory effects of Ascorbyl Palmitate. One study found that it can ameliorate inflammatory diseases by acting as a potent inhibitor of the NLRP3 inflammasome. nih.gov In experimental models, Ascorbyl Palmitate showed significant preventive effects in LPS-induced systemic inflammation and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.gov Other research has demonstrated that a nanostructure formed by Ascorbyl Palmitate can elicit a local inflammatory response characterized by leukocyte recruitment and the production of interleukins (IL-1β, IL-6, IL-12), a response dependent on the MyD88 protein. nih.gov This suggests the compound itself possesses intrinsic pro-inflammatory and adjuvant activities in certain contexts. nih.gov Furthermore, an in vitro assessment using THP-1 monocytes to evaluate immunogenic responses found that nanoemulsions containing Ascorbyl Palmitate were suitable for topical applications. acs.org
Evaluation of Organ-Specific Toxicity in Animal Models
In a subchronic study, female mice fed Ascorbyl Palmitate for 63 days at doses up to 3000 mg/kg/day showed no signs of toxicity. nih.gov The safety of L-ascorbic acid is well-documented. In a two-year study, rats given daily doses of up to 2000 mg/kg of L-ascorbic acid exhibited no macro- or microscopically detectable toxic lesions in various organs. nih.gov Similarly, mice administered daily subcutaneous and intravenous doses of L-ascorbic acid (500 to 1000 mg/kg) for seven days showed no changes in appetite, weight, or general behavior, and histological examinations of their organs revealed no alterations. nih.gov These findings on related compounds suggest that the components of hydrolyzed L-Ascorbyl 2,6-Dipalmitate are unlikely to cause organ-specific toxicity under typical exposure conditions.
Assessment of Degradation Products' Biological Impact
The biological impact of L-Ascorbyl 2,6-Dipalmitate is closely tied to its degradation into L-ascorbic acid and palmitic acid. This breakdown is primarily achieved through hydrolysis. Research using homogenates of guinea pig liver, pancreas, and intestines has shown that these tissues can hydrolyze Ascorbyl Palmitate. nih.gov The process is particularly efficient in the small intestine and pancreas, which hydrolyzed approximately 80% of the Ascorbyl Palmitate into free ascorbic acid. nih.gov In contrast, the hydrolysis of this compound is reportedly less efficient, yielding only about 20% ascorbic acid under similar conditions. cir-safety.org
The biological impacts of the degradation products are well-characterized:
L-ascorbic acid (Vitamin C) : This is an essential nutrient and a potent antioxidant that scavenges free radicals. caldic.com However, in the presence of metal ions, it can also exhibit pro-oxidant properties. nih.gov L-ascorbic acid itself can be oxidized, degrading first to dehydroascorbic acid and subsequently to oxalic acid in an irreversible step. caldic.com
Palmitic Acid : This is a common saturated fatty acid. In vitro research using Caco-2 cell models has indicated that palmitic acid can affect the integrity and permeability of the intestinal epithelial barrier. mdpi.com
The interaction of these degradation products with other biological molecules has also been considered. One study evaluating the effect of Ascorbyl Palmitate on the decomposition of methyl linoleate (B1235992) hydroperoxides found its impact to be relatively minor. researchgate.net This suggests that the primary antioxidant activity in biological systems may be related to synergistic interactions with other antioxidants, such as tocopherols. researchgate.net
Future Research Directions and Challenges
Elucidating Undiscovered Biological Pathways
The current understanding of L-Ascorbyl 2,6-dipalmitate's biological activity is largely inferred from the known functions of its parent molecule, L-ascorbic acid. It is presumed that the primary pathway involves enzymatic hydrolysis, releasing ascorbic acid and palmitic acid, which then participate in their respective metabolic routes. However, the specific interactions and potential biological activities of the intact diester molecule remain largely unexplored.
A significant challenge is to determine whether L-Ascorbyl 2,6-dipalmitate possesses unique biological functions prior to its breakdown. Future research must focus on:
Intact Molecule Interactions: Investigating if the full diester molecule interacts directly with cell membranes, receptors, or signaling proteins. Its high lipophilicity may allow it to partition into lipid bilayers, potentially modulating membrane fluidity or protecting against lipid peroxidation in ways distinct from water-soluble ascorbic acid.
Enzymatic Hydrolysis Profiling: Identifying the specific esterases in the skin and other tissues responsible for hydrolyzing the dipalmitate ester and characterizing the kinetics of this process. A 1968 study noted the hydrolysis of 2,6-O-dipalmitoyl-ascorbic acid, but modern enzymatic and metabolic profiling techniques are needed to elaborate on these initial findings. cir-safety.org
Comparative Metabolomics: Conducting comparative studies to track the metabolic fate of L-Ascorbyl 2,6-dipalmitate versus L-ascorbyl 6-palmitate and L-ascorbic acid within cellular systems to uncover any unique intermediate metabolites and their downstream effects.
Development of Novel Synthesis and Formulation Technologies
Advancing the application of L-Ascorbyl 2,6-dipalmitate is critically dependent on optimizing its production and delivery.
Synthesis Technologies: Traditional chemical synthesis methods for ascorbyl esters often require harsh conditions, which can lead to the degradation of the sensitive ascorbic acid molecule and the formation of unwanted byproducts. researchgate.net Future research should pivot towards more refined and sustainable synthesis strategies.
Enzymatic Synthesis: Lipase-catalyzed esterification presents a promising alternative, offering high regioselectivity under mild reaction conditions. researchgate.net This can lead to higher yields and purity, reducing the need for extensive downstream processing. Research should focus on identifying optimal enzymes, reaction media (such as polar organic solvents or ionic liquids), and process parameters for the specific synthesis of the 2,6-dipalmitate form. researchgate.net
Process Scale-Up: A significant challenge is the transition from laboratory-scale enzymatic synthesis to cost-effective industrial production. Developing continuous flow reactors or immobilized enzyme systems could enhance efficiency and catalyst reusability. researchgate.net
Formulation Technologies: The high lipophilicity of L-Ascorbyl 2,6-dipalmitate makes it suitable for incorporation into lipid-based formulations but also presents challenges in achieving optimal bioavailability and stability.
Advanced Delivery Systems: Research is needed to design and evaluate novel nano-delivery systems tailored to this molecule. While studies have mentioned the use of ascorbyl dipalmitate in PEG-lipid nanoparticles for carrying hydrophobic drugs, a deeper exploration is required. nih.gov Future formulations could include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and advanced liposomal systems to enhance skin penetration, protect the compound from degradation, and ensure its controlled release.
Stability Optimization: Although more stable than L-ascorbic acid, L-Ascorbyl 2,6-dipalmitate is still susceptible to degradation. Future studies must systematically evaluate its stability in various cosmetic and pharmaceutical bases, considering factors like pH, temperature, and light exposure to establish optimal formulation parameters.
| Technology | Research Goal | Potential Benefit |
| Enzymatic Synthesis | Develop a lipase-catalyzed process for L-Ascorbyl 2,6-Dipalmitate. | Higher purity, milder reaction conditions, improved sustainability. |
| Nano-encapsulation | Formulate into SLNs, NLCs, or liposomes. | Enhanced skin penetration, improved stability, controlled release. |
| Continuous Flow Chemistry | Scale up synthesis using flow reactors and immobilized enzymes. | Increased efficiency, lower production costs, catalyst recycling. |
Advanced In Vivo Efficacy and Safety Models
A major gap in the current body of knowledge is the lack of robust in vivo data for L-Ascorbyl 2,6-dipalmitate. While it is used in cosmetic products based on general antioxidant principles, specific evidence of its efficacy and metabolic fate in living systems is scarce. ci.guide
Future research must employ advanced models to validate its purported benefits:
Skin Penetration and Deposition: Utilizing techniques like tape stripping, as has been done for ascorbyl palmitate, in human volunteers to quantify the penetration and retention of L-Ascorbyl 2,6-dipalmitate in the stratum corneum and deeper skin layers. nih.gov Confocal Raman microscopy could further provide non-invasive, real-time visualization of its distribution in the skin.
Animal Models for Dermatological Efficacy: Developing animal models to study its efficacy in promoting collagen synthesis, reducing UV-induced photodamage, and mitigating hyperpigmentation. These studies are crucial to move beyond in vitro claims and demonstrate tangible physiological effects.
Long-Term Safety and Metabolism: Conducting long-term toxicological studies to confirm its safety profile upon topical application. Furthermore, in vivo metabolic studies are needed to confirm that it is effectively converted to ascorbic acid in the skin and to understand the systemic exposure, if any, to the compound and its metabolites.
Addressing Gaps in Mechanistic Understanding and Translational Research
Translating the potential of L-Ascorbyl 2,6-dipalmitate from a promising chemical entity to a clinically validated active ingredient requires a concerted effort to fill fundamental gaps in its mechanistic understanding.
Mechanistic Understanding: The primary assumption is that L-Ascorbyl 2,6-dipalmitate functions simply as a pro-drug for vitamin C. However, this may be an oversimplification. Key questions that need to be addressed include:
Antioxidant vs. Pro-oxidant Activity: While valued for its antioxidant properties, it is known that ascorbyl derivatives can exhibit pro-oxidant behavior under certain conditions, such as in the presence of metal ions. nih.govnih.gov It is critical to delineate the specific conditions under which L-Ascorbyl 2,6-dipalmitate acts as an antioxidant versus a pro-oxidant, particularly in biological environments.
Interaction with Cellular Antioxidant Networks: Research should investigate how the molecule interacts with other endogenous antioxidants, such as vitamin E (alpha-tocopherol). It is plausible that its lipophilic nature allows it to function synergistically with vitamin E within cell membranes to a greater extent than hydrophilic ascorbic acid.
Influence of Diester Structure: The diester configuration may influence its orientation and function within lipid membranes compared to the monoester. This structural difference could have significant implications for its efficacy in neutralizing lipid radicals and protecting membrane integrity.
Translational Research: The ultimate challenge is to translate laboratory findings into effective consumer and therapeutic products. This involves:
Bridging the Efficacy Gap: Conducting well-designed, double-blind, placebo-controlled clinical trials to provide definitive evidence for its efficacy in anti-aging, skin brightening, and photoprotection.
Optimizing for Bioavailability: Leveraging findings from formulation and in vivo studies to create delivery systems that maximize its bioavailability at the target site in the skin.
Comparative Clinical Studies: Performing head-to-head clinical trials comparing L-Ascorbyl 2,6-dipalmitate with other stable vitamin C derivatives (e.g., magnesium ascorbyl phosphate, ascorbyl tetraisopalmitate) to establish its relative efficacy and potential advantages for specific dermatological applications.
| Research Area | Key Unanswered Question | Proposed Approach |
| Biological Pathways | Does the intact molecule have bioactivity before hydrolysis? | Cellular uptake and signaling studies with the intact diester. |
| Synthesis | Can it be produced sustainably and with high purity? | Development of lipase-catalyzed enzymatic synthesis methods. |
| In Vivo Efficacy | Does it effectively deliver Vitamin C and show clinical benefits? | Human skin penetration studies and controlled clinical trials. |
| Mechanism | What is its precise mechanism of action in the lipid bilayer? | In vitro studies on membrane interactions and antioxidant/pro-oxidant balance. |
Q & A
Q. What experimental methods are recommended to assess ADP's inhibitory effects on MRSA biofilm formation?
- Methodological Answer : ADP's biofilm inhibition can be quantified using:
- Crystal Violet Assay : Measures biofilm biomass via absorbance at 570 nm after staining .
- Confocal Laser Scanning Microscopy (CLSM) : Visualizes biofilm architecture and thickness in real-time .
- Microtiter Plate Assays : Evaluates biofilm formation under static or dynamic conditions. ADP exhibits 50% and 90% biofilm inhibition (BIC50/BIC90) at 50 mg/mL and 100 mg/mL, respectively .
- XTT Metabolic Assay : Measures biofilm viability using 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide .
Q. How can researchers quantify ADP's impact on triglyceride accumulation in C. elegans?
- Methodological Answer :
- Enzymatic Assays : BioVision Triglyceride Quantification Kit measures triglyceride (TG) levels normalized to protein content (µg TG/mg protein) .
- Lipid Staining : Oil Red O or Sudan Black staining combined with bright-field microscopy visualizes lipid droplets in worms .
- FTIR Spectroscopy : Analyzes lipid composition changes via spectral peaks (e.g., C=O stretching at 1740 cm⁻¹) .
Advanced Research Questions
Q. What molecular mechanisms explain ADP's dual role in reducing MRSA virulence and C. elegans lipid accumulation?
- Methodological Answer :
- In MRSA : ADP downregulates crtM (staphyloxanthin biosynthesis) and hla (α-hemolysin) via qPCR. Molecular docking (Glide software) predicts competitive inhibition of CrtM's active site through hydrogen bonds and salt bridges .
- In C. elegans : ADP modulates insulin/IGF-1 signaling by upregulating daf-16 (forkhead transcription factor) and downregulating ins-7 (insulin-like peptide) and age-1 (PI3K). This reduces lipid storage by inhibiting fatty acid desaturases (fat-5, fat-6, fat-7) .
Q. How should researchers address contradictory findings in ADP's effects on oxidative stress?
- Methodological Answer :
- Genetic Controls : Use mutant strains (e.g., daf-2, sgk-1) to isolate pathways. ADP increases ROS in sgk-1 mutants but reduces it in high-fat diet worms via SOD upregulation .
- Multi-Method Validation : Combine H2DCFDA fluorescence (ROS detection), SOD activity assays, and gene expression analysis (sod-1, sod-3) to resolve context-dependent effects .
Q. What computational and experimental approaches validate ADP's interaction with metabolic targets?
- Methodological Answer :
- Molecular Docking : Use Glide or AutoDock to predict ADP's binding to CrtM (MRSA) and SCD1 (human). Analyze hydrogen bonding and hydrophobic interactions .
- In Vitro Validation : Enzyme inhibition assays (e.g., CrtM activity) and qPCR confirm target modulation. ADP reduces staphyloxanthin by 80% at 100 µg/mL .
Notes for Experimental Design
- Contradictions in ROS Data : ADP's pro-oxidant effects in sgk-1 mutants vs. antioxidant role in high-fat diets necessitate strain-specific controls and pathway-specific markers (e.g., sod-3 for mitochondrial ROS) .
- Multi-Omics Integration : Combine transcriptomics (qPCR), lipidomics (FTIR), and proteomics (Western blot for DAF-16 nuclear localization) to map ADP's systemic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
